REACTION_CXSMILES
|
[F:1][CH:2]([F:18])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([C:12]#[C:13][Si](C)(C)C)[CH:9]=[CH:10][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>CO.O.CCOC(C)=O>[F:1][CH:2]([F:18])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]#[CH:13])[CH:7]=1 |f:1.2.3|
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 1.5 h after which it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc once
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The oil was absorbed onto Celite (8 g)
|
Type
|
CUSTOM
|
Details
|
Flash chromatography (SiO2, 1% EtOAc 99% Hexanes to 3% EtOAc 97% Hexanes) provided 1.31 g, 85%
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |